2-((5-(3-cyclopropylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
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Overview
Description
2-((5-(3-cyclopropylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic compound often studied for its diverse reactivity and potential applications in various scientific fields. Its molecular structure includes a thiadiazole ring, a urea derivative, and a trifluoromethoxyphenyl group, making it a compound of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves multiple steps starting from readily available precursors. The key steps include the formation of the 1,3,4-thiadiazole ring, the introduction of the urea moiety, and the coupling with the trifluoromethoxyphenyl acetamide. Typical reagents include thiosemicarbazide, cyclopropyl isocyanate, and 4-(trifluoromethoxy)phenyl acetic acid. The reaction conditions often require controlled temperature environments, anhydrous solvents, and catalysts such as triethylamine or N,N'-carbonyldiimidazole (CDI).
Industrial Production Methods: : On an industrial scale, the synthesis may be optimized for cost and yield efficiency. This might involve continuous flow reactors to ensure consistent reaction conditions and minimize by-products, along with the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions: : This compound undergoes various reactions including:
Oxidation: : Oxidative cleavage of the thiadiazole ring or the oxidation of the cyclopropyl moiety.
Reduction: : Reduction of the urea group to amines.
Substitution: : Nucleophilic substitutions on the thiadiazole ring or the acetamide moiety.
Common Reagents and Conditions
Oxidation: : Common oxidants include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: : Common reagents include lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Common nucleophiles include halides (Cl-, Br-) or organometallic reagents like Grignard reagents.
Major Products: : Depending on the reaction, products can range from thiadiazole derivatives to amine-substituted analogs. Oxidation might yield sulfoxides or sulfones, while reduction leads to more simplified amine structures.
Scientific Research Applications
Chemistry: : Used as a building block for more complex organic molecules.
Biology: : Its unique structure allows it to interact with biological macromolecules, potentially leading to new drug discoveries.
Medicine: : Studied for its pharmacological properties, possibly acting as an enzyme inhibitor or receptor modulator.
Industry: : Utilized in the synthesis of advanced materials due to its stable aromatic structure and functional groups.
Mechanism of Action
The compound exerts its effects through a variety of molecular interactions. For instance:
Molecular Targets: : It may target specific enzymes, acting as an inhibitor by binding to the active site.
Pathways Involved: : It could disrupt metabolic pathways or signaling cascades by modulating enzyme activity or receptor interactions.
Comparison with Similar Compounds
Compared to other similar compounds, 2-((5-(3-cyclopropylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide stands out due to its specific functional groups that confer unique reactivity and biological activity. Similar compounds include:
1,3,4-Thiadiazole derivatives: : Known for their broad biological activity.
Urea derivatives: : Common in medicinal chemistry for their enzyme-inhibiting properties.
Trifluoromethoxyphenyl compounds: : Often explored for their high chemical stability and biological activity.
This compound’s distinct combination of these elements makes it a versatile candidate for further research and application.
Properties
IUPAC Name |
2-[[5-(cyclopropylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N5O3S2/c16-15(17,18)26-10-5-3-8(4-6-10)19-11(24)7-27-14-23-22-13(28-14)21-12(25)20-9-1-2-9/h3-6,9H,1-2,7H2,(H,19,24)(H2,20,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXOZWVQHXCZDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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